4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds . It contains a trifluoromethyl group, which is often used in pharmaceutical and agrochemical compounds due to its distinctive physical and chemical properties .
Synthesis Analysis
The synthesis of such compounds generally involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is typically achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, a piperazine ring, and a trifluoromethyl group . The presence of these groups bestows many of the distinctive physical and chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Disposition in Humans
The compound 4-Methoxy-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine, as part of the chemical structure of specific pharmaceuticals like BMS-690514, demonstrates extensive metabolism in humans. BMS-690514, an inhibitor targeting epidermal growth factor and vascular endothelial growth factor receptors, shows rapid absorption and extensive metabolism involving multiple oxidation reactions and direct glucuronidation after oral administration. Less than 28% of the dose is recovered as the parent drug, indicating significant metabolic transformation. This pathway involves hydroxylation, direct ether glucuronidation, and secondary glucuronide conjugates, highlighting the compound's complex metabolic fate in human subjects (Christopher et al., 2010).
Neurological Imaging and Epilepsy Evaluation
In neurological research, derivatives of this compound, such as 18F-MPPF, have been utilized in PET imaging to enhance the specificity of epilepsy evaluations. The application of voxel-based analysis of asymmetry index maps of 18F-MPPF PET imaging has shown significant improvements in localizing the epileptogenic zone in temporal lobe epilepsies, demonstrating the compound's value in precise neurological diagnostics and the presurgical assessment of epilepsy (Didelot et al., 2010).
Cancer Imaging and Receptor Targeting
Compounds incorporating the this compound structure have been explored for their potential in cancer imaging, particularly through targeting sigma receptors overexpressed in breast cancer cells. Studies involving radiolabeled N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) indicate promising results for in vivo visualization of primary breast tumors, underscoring the therapeutic and diagnostic applications of this compound in oncology (Caveliers et al., 2002).
Glycolysis and Tumor Metabolism in Glioma
Emerging research has also focused on the application of derivatives like [18F]DASA-23, developed for non-invasive measurement of pyruvate kinase M2 (PKM2) levels in glioma through PET. PKM2's role in glycolysis and tumor metabolism makes it an important biomarker for glioblastoma, with [18F]DASA-23 showing potential for distinguishing between low-grade and high-grade gliomas based on PKM2 expression. This highlights the compound's significance in advancing glioma diagnostics and treatment strategies (Patel et al., 2019).
Zukünftige Richtungen
The demand for trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, has been increasing steadily over the years . This suggests that there is significant potential for future research and development in this area, particularly in the fields of pharmaceuticals and agrochemicals .
Eigenschaften
IUPAC Name |
4-methoxy-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N6O/c1-24-12-2-3-18-13(21-12)23-6-4-22(5-7-23)11-8-10(14(15,16)17)19-9-20-11/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPKZGVUORPWRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.